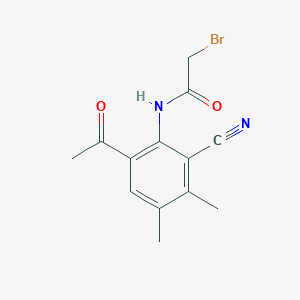
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromoacetamide group attached to a phenyl ring substituted with acetyl, cyano, and dimethyl groups. Its distinct molecular configuration makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide typically involves the reaction of 6-acetyl-2-cyano-3,4-dimethylphenylamine with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the process. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetamide group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the acetyl and cyano groups.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Acids and Bases: For hydrolysis reactions, common acids include hydrochloric acid, and bases include sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation Products: Oxidation of the acetyl group can yield carboxylic acids, while oxidation of the cyano group can yield amides.
Reduction Products: Reduction of the cyano group can yield amines, while reduction of the acetyl group can yield alcohols.
Scientific Research Applications
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide involves its interaction with specific molecular targets and pathways. The bromoacetamide group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The acetyl and cyano groups may also contribute to the compound’s biological activity by interacting with cellular components and modulating signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2,2,2-trichloroacetamide: Similar structure but with a trichloroacetamide group instead of a bromoacetamide group.
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-chloroacetamide: Similar structure but with a chloroacetamide group instead of a bromoacetamide group.
Uniqueness
N-(6-Acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide is unique due to the presence of the bromoacetamide group, which imparts distinct reactivity and potential biological activity. The combination of acetyl, cyano, and dimethyl substituents on the phenyl ring further enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
89638-46-0 |
|---|---|
Molecular Formula |
C13H13BrN2O2 |
Molecular Weight |
309.16 g/mol |
IUPAC Name |
N-(6-acetyl-2-cyano-3,4-dimethylphenyl)-2-bromoacetamide |
InChI |
InChI=1S/C13H13BrN2O2/c1-7-4-10(9(3)17)13(16-12(18)5-14)11(6-15)8(7)2/h4H,5H2,1-3H3,(H,16,18) |
InChI Key |
ZEQRFDSACVOHRR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C#N)NC(=O)CBr)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



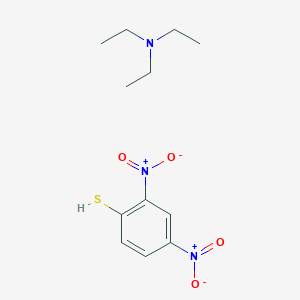
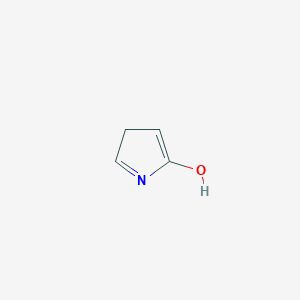
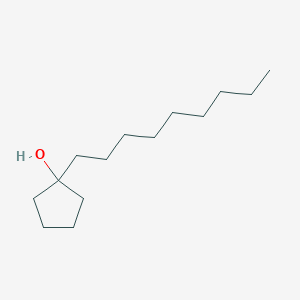
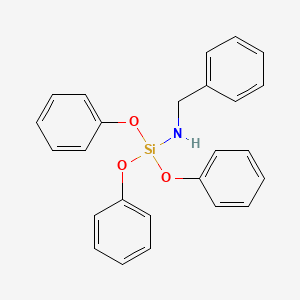
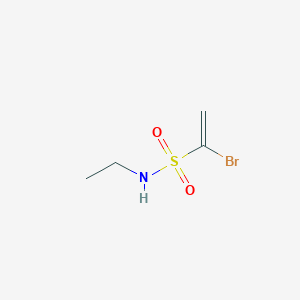


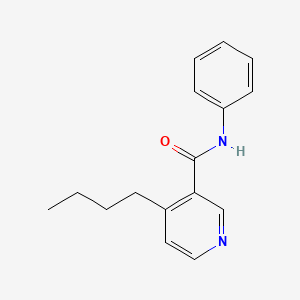
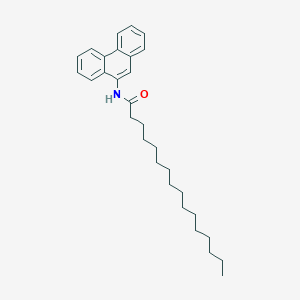
![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}-1H-imidazole](/img/structure/B14385936.png)
![2,4-Bis[4-(pentyloxy)phenyl]-1,3,2lambda~5~,4lambda~5~-dithiadiphosphetane-2,4-dithione](/img/structure/B14385950.png)
![2-(chloroacetyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(2H)-one](/img/structure/B14385964.png)

